Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH
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Overview
Description
Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH is a synthetic peptide derived from the endothelin family. Endothelins are peptides known for their role in vasoconstriction and various physiological processes. This specific compound is a truncated version of endothelin-1, focusing on the amino acid sequence from positions 16 to 21.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: Removal of protecting groups (e.g., Fmoc) to expose reactive sites.
Cleavage: The final peptide is cleaved from the resin using TFA.
Industrial Production Methods
Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to ensure high purity and yield. Quality control measures, such as HPLC and mass spectrometry, are employed to verify the peptide’s integrity.
Chemical Reactions Analysis
Types of Reactions
Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed depend on the specific reactions. For example, oxidation of tryptophan can lead to kynurenine derivatives.
Scientific Research Applications
Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH has various applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of endothelins in cellular processes.
Medicine: Exploring potential therapeutic uses, such as vasoconstriction modulation.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH involves binding to endothelin receptors (ETA and ETB) on cell surfaces. This binding triggers intracellular signaling pathways, leading to physiological effects such as vasoconstriction.
Comparison with Similar Compounds
Similar Compounds
Endothelin-1: The full-length peptide with broader physiological effects.
Endothelin-2 and Endothelin-3: Other members of the endothelin family with distinct roles.
Synthetic Analogs: Modified peptides with specific amino acid substitutions.
Uniqueness
Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH is unique due to its truncated structure, focusing on a specific segment of endothelin-1. This allows for targeted studies on the functional role of this peptide region.
Properties
IUPAC Name |
3-[[2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNCQGUPXUKGPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H62N8O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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